molecular formula C11H10IN B11842208 2-(Aminomethyl)-6-iodonaphthalene

2-(Aminomethyl)-6-iodonaphthalene

Cat. No.: B11842208
M. Wt: 283.11 g/mol
InChI Key: YEOHBEDMJOOIJW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the 2-position and an iodine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-iodonaphthalene typically involves the iodination of a naphthalene derivative followed by the introduction of the aminomethyl group. One common method is the iodination of 2-methylnaphthalene using iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the 6-position. The resulting 2-methyl-6-iodonaphthalene can then be subjected to a formylation reaction to introduce a formyl group at the 2-position, followed by reductive amination to convert the formyl group to an aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-iodonaphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aminomethyl group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the aminomethyl group.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(Aminomethyl)-6-iodonaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its potential fluorescence properties.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-iodonaphthalene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The aminomethyl group can form hydrogen bonds with target molecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-naphthalene: Lacks the iodine atom, which may affect its reactivity and applications.

    6-Iodo-2-naphthaldehyde: Contains an aldehyde group instead of an aminomethyl group, leading to different chemical properties and reactivity.

    2-(Aminomethyl)-6-bromonaphthalene: Similar structure but with a bromine atom instead of iodine, which may influence its reactivity and applications.

Uniqueness

2-(Aminomethyl)-6-iodonaphthalene is unique due to the presence of both the aminomethyl group and the iodine atom, which confer distinct chemical properties and reactivity. The iodine atom can participate in specific interactions, such as halogen bonding, that are not possible with other halogens like bromine or chlorine. This uniqueness makes the compound valuable in various research and industrial applications.

Properties

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

(6-iodonaphthalen-2-yl)methanamine

InChI

InChI=1S/C11H10IN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H,7,13H2

InChI Key

YEOHBEDMJOOIJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C=C1CN

Origin of Product

United States

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